molecular formula C14H19NO3 B096813 Benzyl (4-hydroxycyclohexyl)carbamate CAS No. 16801-62-0

Benzyl (4-hydroxycyclohexyl)carbamate

Cat. No. B096813
CAS RN: 16801-62-0
M. Wt: 249.3 g/mol
InChI Key: JNPBKQOVSMBPGE-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a significant process for creating intermediates used in potent CCR2 antagonists. The key step involves an iodolactamization, which is a part of a sequence that has been optimized for increased efficiency through a single-pot transformation. This method demonstrates the potential for creating highly functionalized molecules with precise stereochemistry .

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be complex, with multiple stereocenters. The synthesis of these compounds often involves creating specific enantiomers, as seen in the asymmetric Diels-Alder reaction used to produce enantiopure 2-aminocyclohexane carboxylic acids. The reaction proceeds with total endo diastereoselectivity and facial control, leading to the formation of specific adducts that can be further processed to yield the desired enantiopure compounds .

Chemical Reactions Analysis

Benzyl carbamates can be synthesized through various chemical reactions. For instance, the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines and benzyl alcohols from benzyl formates has been achieved, furnishing the corresponding benzyl carbamates in moderate to high yields. This method showcases the versatility of cobalt catalysis in organic synthesis . Additionally, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides involves ultrasonic mediated N-alkylation and ring expansion, demonstrating the use of ultrasonication in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their molecular structure. For example, the presence of a benzyl group can affect the solubility and reactivity of the compound. The synthesis of various derivatives, such as the 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, allows for the exploration of these properties and their potential biological activities . The use of different substituents and functional groups can lead to a broad array of compounds with unique properties, as seen in the microbial dihydroxylation of benzoic acid to produce cyclohexanecarboxylic acid derivatives .

Scientific Research Applications

Antibacterial Activity

Benzyl carbamates, specifically a series including (3‐benzyl‐5‐hydroxyphenyl)carbamates, have shown potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. These compounds target the bacterial cell wall, sharing a similar mechanism of action with vancomycin (Liang et al., 2020).

Chemical Synthesis and Catalysis

Benzyl carbamates are involved in stereospecific coupling reactions in chemical synthesis. For example, they can undergo reactions with selective inversion or retention at the electrophilic carbon, depending on the nature of the ligand used (Harris et al., 2013). Additionally, benzyl carbamates like benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate have been used in Au(I)-catalyzed intramolecular hydroamination, effectively forming various heterocycles (Zhang et al., 2006).

Pharmaceutical Intermediate Synthesis

Benzyl carbamates serve as essential intermediates in synthesizing pharmaceuticals. For instance, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a key intermediate for potent CCR2 antagonists (Campbell et al., 2009).

Lipophilicity and Anticholinesterase Activity

Fluorinated benzyl carbamates of 4-aminosalicylanilides, designed as agents with expected anticholinesterase and anti-inflammatory activity, have been investigated for their hydro-lipophilic properties. These studies provide insights into the relationships between lipophilicity, chemical structure, and biological activity (Jankech et al., 2020).

Polymer Science and Materials Chemistry

Benzyl carbamates are utilized in the synthesis and characterization of new monomers with UV-absorber functions, contributing to developments in polymer science and materials chemistry (Pan et al., 1995). They also play a role in the study of hydrolysis reactions in polymers like polyurethanes (Matuszak et al., 1973).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

benzyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBKQOVSMBPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-hydroxycyclohexyl)carbamate

CAS RN

16801-62-0
Record name 4-(Z-amino)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Fonken, ME Herr, HC Murray… - The Journal of Organic …, 1968 - ACS Publications
… Similarly, microbial hydroxylation of benzyl cyclohexylcarbamate6 gave benzyl 4-hydroxycyclohexylcarbamate, identical with material synthesized by N-acylation of 4-…
Number of citations: 24 pubs.acs.org
A Büttner, T Cottin, J Xu, L Tzagkaroulaki… - Bioorganic & Medicinal …, 2010 - Elsevier
… To a solution of benzyl-4-hydroxycyclohexyl carbamate (18.4 g, 74 mmol) in EtOAc (500 mL) was added IBX (31.0 g, 0.11 mol) and the suspension was heated to reflux for 4 h. The …
Number of citations: 16 www.sciencedirect.com

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